Furo[3,2-b]pyridine-3-carbaldehyde
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Overview
Description
Furo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Furo[3,2-b]pyridine-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of furan-2-carbaldehyde with pyridine derivatives under acidic or basic conditions can lead to the formation of the desired compound . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which can efficiently construct the furo[3,2-b]pyridine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furo[3,2-b]pyridine-3-carboxylic acid.
Reduction: Furo[3,2-b]pyridine-3-methanol.
Substitution: Various substituted furo[3,2-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Furo[3,2-b]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of furo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s unique structure allows it to form strong interactions with target proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Furo[2,3-b]pyridine-3-carbaldehyde
- Furo[3,2-c]pyridine-3-carbaldehyde
- Furo[2,3-c]pyridine-3-carbaldehyde
Uniqueness
Furo[3,2-b]pyridine-3-carbaldehyde is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities .
Properties
Molecular Formula |
C8H5NO2 |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
furo[3,2-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5NO2/c10-4-6-5-11-7-2-1-3-9-8(6)7/h1-5H |
InChI Key |
GGTNJEQUFQRXEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CO2)C=O)N=C1 |
Origin of Product |
United States |
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